![molecular formula C16H13ClN4S2 B2356977 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride CAS No. 2034556-25-5](/img/structure/B2356977.png)
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride
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Description
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Photovoltaic Devices: Dye-Sensitized Solar Cells (DSSCs) and Organic Light Emitting Diodes (OLEDs)
Donor-acceptor-donor (D-A-A) structures incorporating 2,1,3-benzothiadiazole as an internal acceptor and the 4(7)-cyanogroup as an anchor acceptor have been extensively studied for photovoltaic applications. These structures are typically synthesized by cyanating 4(7)-bromo-2,1,3-benzothiadiazoles . In the case of our compound, (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile , the reaction involves the cyanation of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline . The best yield of the target compound is achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis(triphenylphosphine)palladium(0) .
Tunable Electronic Structures
Depending on the interplay between the quinoid character, cross-conjugation, and the aromaticity of the core, compounds like ours exhibit tunable electronic structures. Their energy gaps can vary from 1.3 eV to 2.4 eV . This property is crucial for designing new materials in electronic and optical applications .
Medicinal Chemistry
Tricyclic 2λ4δ2-benzo-[1,2-c:4,5-c’]bis[1,2,5]chalcogenadiazoles and 2λ4δ2-benzo-[1,2-d:4,5-d’]bis[1,2,3]thiadiazoles have been explored for medicinal chemistry purposes. Our compound could potentially find applications in this field .
Anticancer Activity
In the context of boron-based therapeutic agents, researchers have hypothesized the preparation of boron-based benzoxadiazoles/benzothiadiazoles. These compounds link an ether and amine functionality and may display promising anticancer activity .
Synthesis of 4,7-Dibromobenzo[d][1,2,3]thiadiazole
The synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole is a crucial step in the preparation of related compounds. It involves dissolving benzo[d][1,2,3]thiadiazole in concentrated sulfuric acid and adding N-bromosuccinimide (NBS) to the resulting solution .
Push-Pull Fluorophores
Our compound’s structure, with its donor-acceptor-donor configuration, makes it interesting for applications in push-pull fluorophores. These molecules are used in turn-on fluorescence systems .
properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-5-yl)-N-benzyl-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S2.ClH/c1-2-4-11(5-3-1)9-17-16-18-15(10-21-16)12-6-7-13-14(8-12)20-22-19-13;/h1-8,10H,9H2,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYRWFPGRNGTJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride |
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